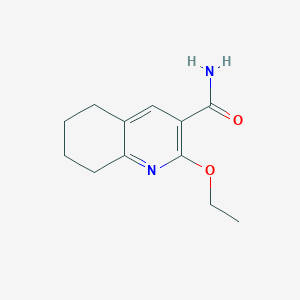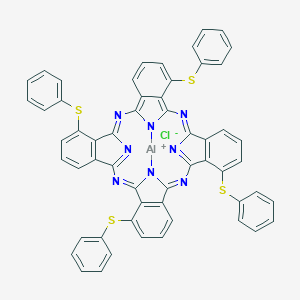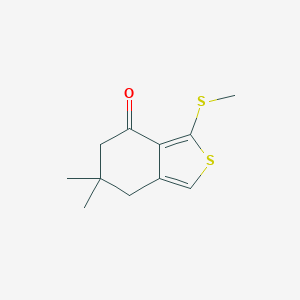![molecular formula C7H8F2O B070341 7,7-Difluorobicyclo[3.2.0]heptan-2-one CAS No. 161941-22-6](/img/structure/B70341.png)
7,7-Difluorobicyclo[3.2.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Difluorobicyclo[3.2.0]heptan-2-one, also known as DFHBI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a fluorogenic substrate for the detection of RNA aptamers and riboswitches, which are important tools for the study of gene expression and regulation.
Mechanism Of Action
The mechanism of action of 7,7-Difluorobicyclo[3.2.0]heptan-2-one involves the binding of the molecule to RNA aptamers and riboswitches, resulting in a conformational change that activates its fluorescence. The fluorophore in 7,7-Difluorobicyclo[3.2.0]heptan-2-one is quenched in its unbound state, but upon binding to RNA, it undergoes a structural change that allows fluorescence to occur. This mechanism allows for the specific detection of RNA molecules in live cells, providing a powerful tool for the study of gene expression and regulation.
Biochemical And Physiological Effects
7,7-Difluorobicyclo[3.2.0]heptan-2-one is a relatively non-toxic molecule that does not have any known biochemical or physiological effects. It is specifically designed to bind to RNA molecules and does not interact with other cellular components. This makes it an ideal tool for the study of RNA-based processes in live cells, as it does not interfere with normal cellular function.
Advantages And Limitations For Lab Experiments
The use of 7,7-Difluorobicyclo[3.2.0]heptan-2-one in scientific research has several advantages, including its specificity for RNA molecules, its ability to detect RNA in live cells, and its non-toxic nature. However, there are also some limitations to its use. 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be difficult to synthesize and purify, which can limit its availability and increase its cost. In addition, the fluorescence signal from 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be affected by cellular autofluorescence, which can complicate data interpretation.
Future Directions
There are several future directions for research on 7,7-Difluorobicyclo[3.2.0]heptan-2-one and its applications. One area of interest is the development of new RNA aptamers and riboswitches that can be detected by 7,7-Difluorobicyclo[3.2.0]heptan-2-one, expanding the range of RNA-based processes that can be studied. Another area of interest is the development of new fluorophores that can be used in conjunction with 7,7-Difluorobicyclo[3.2.0]heptan-2-one to improve its sensitivity and specificity. Finally, there is a need for further studies to optimize the use of 7,7-Difluorobicyclo[3.2.0]heptan-2-one in live cells, including the development of new imaging techniques and the identification of strategies to reduce cellular autofluorescence.
Synthesis Methods
The synthesis of 7,7-Difluorobicyclo[3.2.0]heptan-2-one involves the reaction of cyclopropane with hydrogen fluoride in the presence of a catalyst to produce 7,7-difluorobicyclo[3.2.0]hept-2-ene. This compound is then converted to 7,7-Difluorobicyclo[3.2.0]heptan-2-one by reaction with an aldehyde or ketone in the presence of a reducing agent. The synthesis of 7,7-Difluorobicyclo[3.2.0]heptan-2-one is a complex process that requires careful control of reaction conditions and purification steps to ensure the purity of the final product.
Scientific Research Applications
7,7-Difluorobicyclo[3.2.0]heptan-2-one has been widely used in scientific research as a fluorogenic substrate for the detection of RNA aptamers and riboswitches. These molecules are important tools for the study of gene expression and regulation, as they can bind to specific RNA sequences and modulate their activity. 7,7-Difluorobicyclo[3.2.0]heptan-2-one can be used to detect the binding of RNA aptamers and riboswitches by fluorescence microscopy or flow cytometry, allowing researchers to study their behavior in live cells.
properties
CAS RN |
161941-22-6 |
|---|---|
Product Name |
7,7-Difluorobicyclo[3.2.0]heptan-2-one |
Molecular Formula |
C7H8F2O |
Molecular Weight |
146.13 g/mol |
IUPAC Name |
7,7-difluorobicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C7H8F2O/c8-7(9)3-4-1-2-5(10)6(4)7/h4,6H,1-3H2 |
InChI Key |
FJTZIGNYUXTTJL-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C2C1CC2(F)F |
Canonical SMILES |
C1CC(=O)C2C1CC2(F)F |
synonyms |
Bicyclo[3.2.0]heptan-2-one, 7,7-difluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



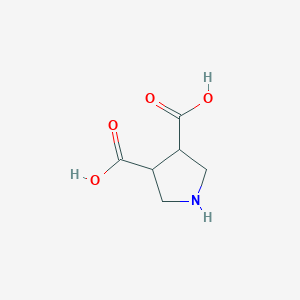
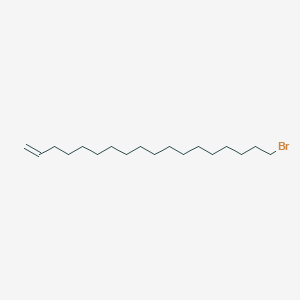
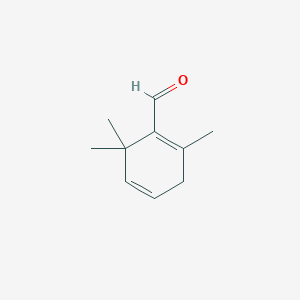
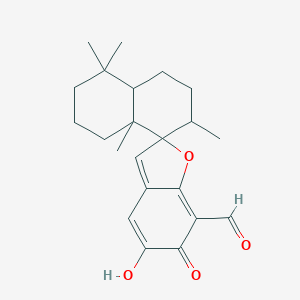
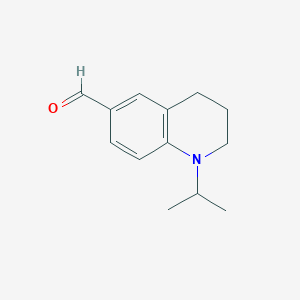

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)
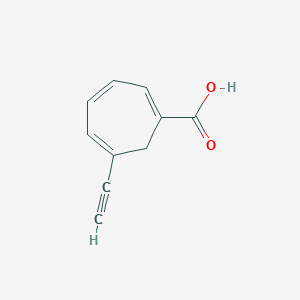
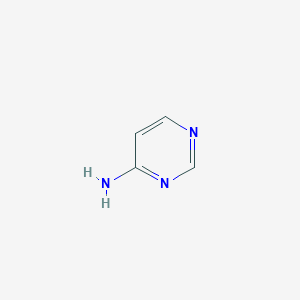
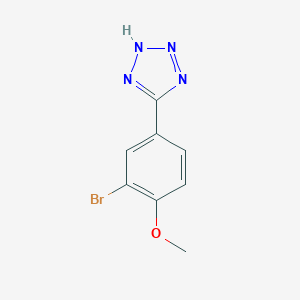
![3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione](/img/structure/B70282.png)
